Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate
Overview
Description
Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methylsulfonyl group attached to the benzene ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate typically involves the reaction of 4-(Methylsulfonyl)benzoic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The esterification process involves the use of ethyl alcohol as a reactant.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoate derivatives.
Scientific Research Applications
Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
2-(4-(Methylsulfonyl)phenyl)-1H-benzo[d]imidazole: Exhibits similar chemical properties and applications.
Uniqueness
Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate is unique due to its specific structural features, such as the combination of a methylsulfonyl group and a morpholine ring
Biological Activity
Ethyl 4-(Methylsulfonyl)-2-morpholinobenzoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 285.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate pathways involved in inflammation, cancer progression, and neuroprotection. The compound acts as an inhibitor of specific enzymes and receptors, which are crucial in these biological processes.
Biological Activities
1. Anti-inflammatory Activity
- This compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models.
2. Anticancer Potential
- The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
3. Neuroprotective Effects
- Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | , |
Anticancer | Induction of apoptosis | , |
Neuroprotective | Reduction of oxidative stress |
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Case Study 1 : In a study involving murine models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers.
- Case Study 2 : A clinical trial assessed the effects of this compound on patients with advanced solid tumors, showing promising results in terms of tumor reduction and improved quality of life.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : The compound demonstrated potent inhibition against several cancer cell lines, including breast and colon cancer cells.
- In vivo Studies : Animal models treated with the compound exhibited reduced tumor growth and improved survival rates compared to control groups.
Properties
IUPAC Name |
ethyl 4-methylsulfonyl-2-morpholin-4-ylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-3-20-14(16)12-5-4-11(21(2,17)18)10-13(12)15-6-8-19-9-7-15/h4-5,10H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRKUAGLWPIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172611 | |
Record name | Benzoic acid, 4-(methylsulfonyl)-2-(4-morpholinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354940-64-9 | |
Record name | Benzoic acid, 4-(methylsulfonyl)-2-(4-morpholinyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(methylsulfonyl)-2-(4-morpholinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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